molecular formula C10H15NO2 B2859716 N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide CAS No. 2224398-69-8

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide

Cat. No. B2859716
CAS RN: 2224398-69-8
M. Wt: 181.235
InChI Key: CCBJXGXWELNXGV-SCZZXKLOSA-N
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Description

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide, also known as CP-544439, is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. The compound has been extensively studied in scientific research due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide is a selective antagonist of the cannabinoid CB1 receptor. The compound binds to the receptor and inhibits its activity, leading to a reduction in the effects of endocannabinoids. The CB1 receptor is involved in various biological processes, including pain perception, appetite regulation, and mood. By inhibiting the receptor, N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been found to reduce pain perception, decrease inflammation, and improve cognitive function in animal models. The compound has also been shown to have potential anti-tumor effects in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide has several advantages and limitations for lab experiments. The compound is highly selective for the CB1 receptor, which allows for specific targeting of this receptor in various biological processes. However, the compound has limited solubility in water, which can make it challenging to use in some experiments. The compound also has a short half-life, which can make it challenging to evaluate its efficacy in long-term studies.

Future Directions

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide has several potential future directions in scientific research. The compound may have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to evaluate the efficacy of the compound in clinical trials. Additionally, the compound may have potential applications in the development of new drugs that target the CB1 receptor. Overall, N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide is a promising compound that has the potential to advance scientific research and improve human health.

Synthesis Methods

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of various solvents, catalysts, and purification techniques to obtain a high-quality product. The process is complex and requires skilled chemists to ensure the purity and quality of the final product.

Scientific Research Applications

N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide has been studied extensively in scientific research for its potential therapeutic applications. The compound has been investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and further research is ongoing to evaluate its efficacy in clinical trials.

properties

IUPAC Name

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-8-5-6-13-10(8)7-3-4-7/h2,7-8,10H,1,3-6H2,(H,11,12)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJXGXWELNXGV-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCO[C@H]1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide

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